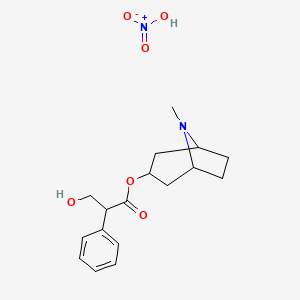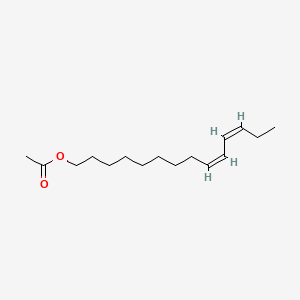![molecular formula C16H26N2O3 B13764030 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-76-0](/img/structure/B13764030.png)
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its molecular structure, which includes a diethylamino group, an ethoxy group, and an aminobenzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(diethylamino)ethoxy]propanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as continuous flow reactors and real-time monitoring systems enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the ethoxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the ethoxy group play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways that involve changes in cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
Procaine: A local anesthetic with a similar structure, used in medical applications.
Benzocaine: Another local anesthetic, commonly used in topical pain relief products.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields.
Uniqueness
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
63917-76-0 |
|---|---|
分子式 |
C16H26N2O3 |
分子量 |
294.39 g/mol |
IUPAC 名称 |
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C16H26N2O3/c1-3-18(4-2)10-13-20-11-5-12-21-16(19)14-6-8-15(17)9-7-14/h6-9H,3-5,10-13,17H2,1-2H3 |
InChI 键 |
PZABEXWNZYLYEY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



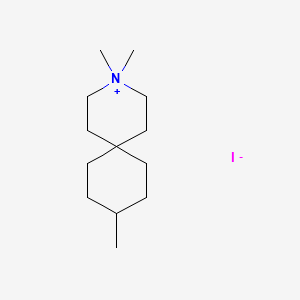
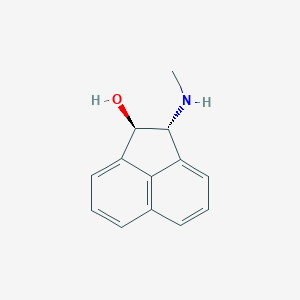
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
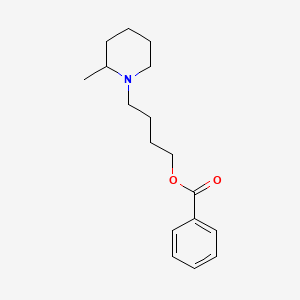
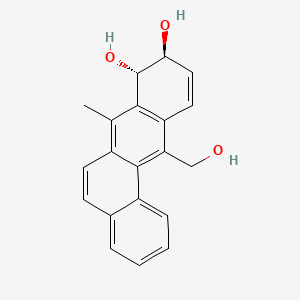
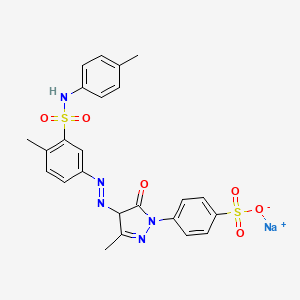
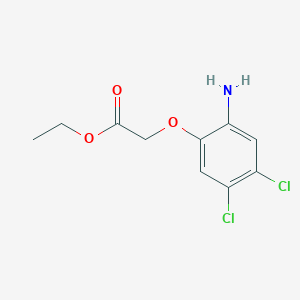
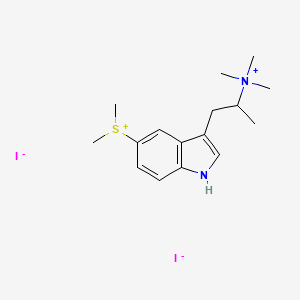
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
